
9-甲氧基-α-拉帕醌
描述
9-Methoxy-alpha-lapachone is an organic heterotricyclic compound with the molecular formula C16H16O4. It is known for its pharmacological activities and is a derivative of lapachone, a naturally occurring naphthoquinone. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .
科学研究应用
9-Methoxy-alpha-lapachone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential in modulating biological pathways, particularly those involved in cell cycle regulation.
Medicine: It has been investigated for its anti-cancer properties, showing efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery
作用机制
Target of Action
9-Methoxy-alpha-lapachone is a potent compound with significant pharmacological properties It has been reported to exhibit significant inhibitory activity against 12-o-tetradecanoylphorbol 13-acetate (tpa)-induced epstein-barr virus early antigen (ebv-ea) activation in raji cells .
Mode of Action
It is known to interact with its targets, leading to a series of biochemical reactions that result in its pharmacological effects
Biochemical Pathways
Given its inhibitory activity against ebv-ea activation, it can be inferred that it may influence pathways related to viral replication or immune response .
Result of Action
9-Methoxy-alpha-lapachone has been reported to have an antitumor-promoting effect . This suggests that the compound may induce molecular and cellular changes that inhibit tumor growth or progression.
生化分析
Cellular Effects
9-Methoxy-alpha-lapachone has been shown to exhibit significant inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-alpha-lapachone typically involves the methoxylation of alpha-lapachone. One common method includes the reaction of alpha-lapachone with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired product .
Industrial Production Methods: Industrial production of 9-Methoxy-alpha-lapachone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: 9-Methoxy-alpha-lapachone can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: This compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Alpha-lapachone: The parent compound from which 9-Methoxy-alpha-lapachone is derived.
Beta-lapachone: Another derivative with similar pharmacological properties.
Dehydro-alpha-lapachone: A related compound with distinct chemical and biological activities.
Uniqueness: 9-Methoxy-alpha-lapachone is unique due to its methoxy group, which imparts different chemical reactivity and biological activity compared to its analogs. This modification enhances its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in disease processes .
属性
IUPAC Name |
9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZDIQYEWIHAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331939 | |
| Record name | 9-Methoxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35241-80-6 | |
| Record name | 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 9-Methoxy-alpha-lapachone?
A1: 9-Methoxy-alpha-lapachone demonstrates antitumor-promoting activity. Research indicates it significantly inhibits 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests potential anti-cancer properties.
Q2: How does 9-Methoxy-alpha-lapachone interact with the muscarinic acetylcholine receptor m2 subtype?
A2: 9-Methoxy-alpha-lapachone exhibits allosteric binding to the muscarinic acetylcholine receptor m2 subtype. This interaction is similar to that observed with alcuronium, but specific to the m2 subtype []. The binding of [3H]N-methylscopolarnine ([3H]NMS) to the m2 subtype is initially increased with increasing concentrations of 9-Methoxy-alpha-lapachone, followed by a decrease at higher concentrations. This suggests a complex interaction involving both positive and negative allosteric modulation. The presence of salts, particularly NaCl, KCl, MgCl2, CaCl2, or AlCl3, significantly enhances this binding interaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


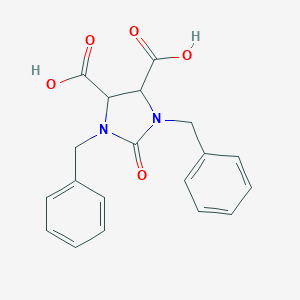
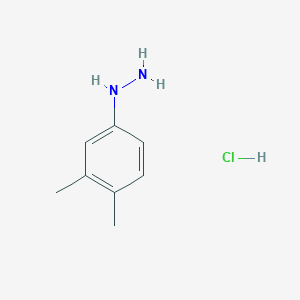
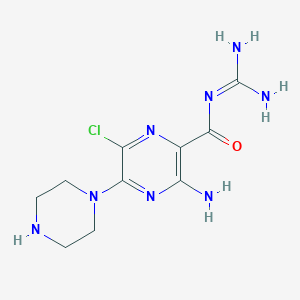
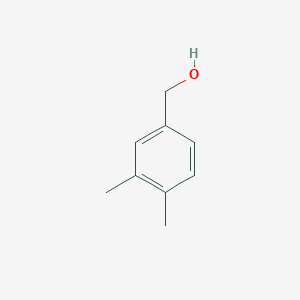
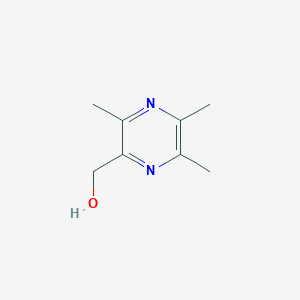
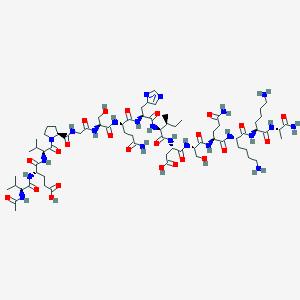
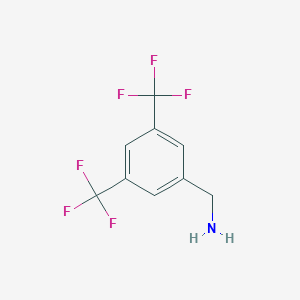
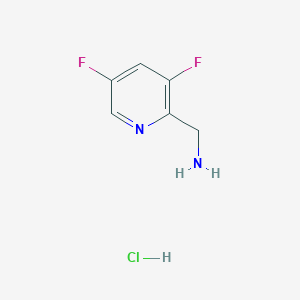
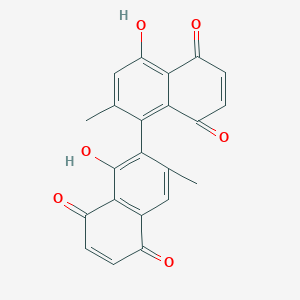

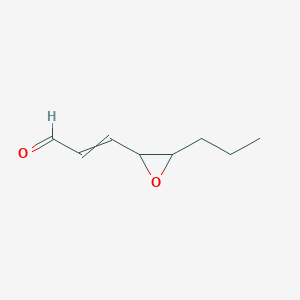
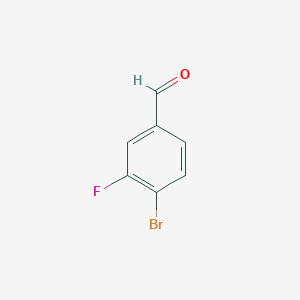
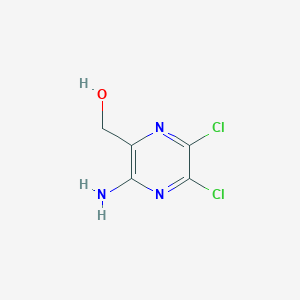
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)
